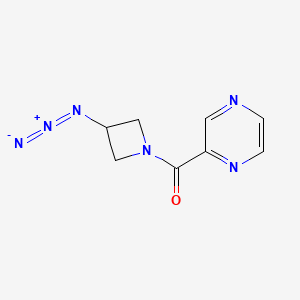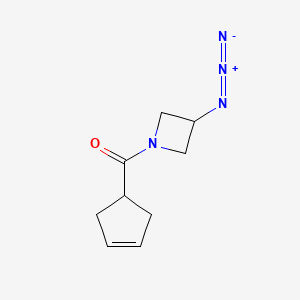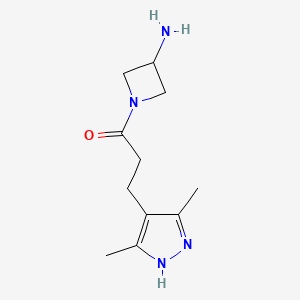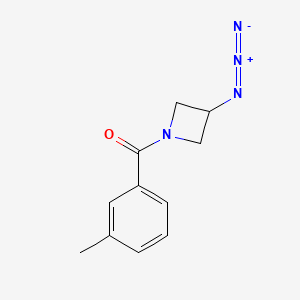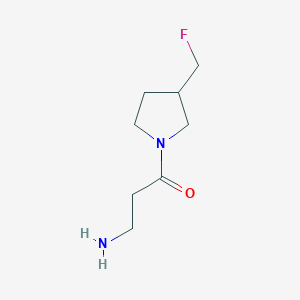
3-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one
Übersicht
Beschreibung
3-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-one, otherwise known as 3-fluoromethyl-1-pyrrolidinopropan-1-amine (3-FPP), is a synthetic compound that is gaining attention as a research chemical. It has been used in several scientific studies, primarily in biochemical and physiological research, due to its ability to act as a neurotransmitter. 3-FPP has been studied extensively in order to understand its mechanism of action and its potential applications in research.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Research into pyridonecarboxylic acids and their analogs, which share structural similarities with the compound of interest, reveals their potential as antibacterial agents. These compounds, through structural modification, have shown enhanced antibacterial activity against various pathogens, indicating the chemical backbone's relevance in developing new antibiotics (Egawa et al., 1984).
Antibiotic Development
Studies on the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an intermediate in antibiotic development, highlight the importance of such compounds in creating treatments for bacterial infections. This research contributes to the broader understanding of how structural variations can impact the efficacy of antibiotics (Fleck et al., 2003).
Drug Synthesis Intermediates
The synthesis of β-hydroxy-α-amino acids using recombinant enzymes illustrates the application of related compounds as key intermediates in drug synthesis. This particular study showcases the efficiency and selectivity of enzymatic processes in generating complex molecular architectures required for drug development (Goldberg et al., 2015).
Gram-positive Pathogen Treatment
Research into novel quinolones with pyrrolidinyl substituents underscores the role of such compounds in treating infections caused by resistant Gram-positive pathogens. These findings emphasize the potential of pyrrolidine derivatives in addressing antibiotic resistance, a significant concern in modern medicine (Inagaki et al., 2003).
Chemical Synthesis and Catalysis
Studies on the complexation of Schiff base ligands derived from unsymmetrical tripodal amines, including pyrrolidine derivatives, reveal their utility in catalysis and the synthesis of metal complexes. Such research highlights the versatility of pyrrolidine-based compounds in facilitating chemical transformations (Keypour et al., 2015).
Eigenschaften
IUPAC Name |
3-amino-1-[3-(fluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2O/c9-5-7-2-4-11(6-7)8(12)1-3-10/h7H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEKEPUYQZLUSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




